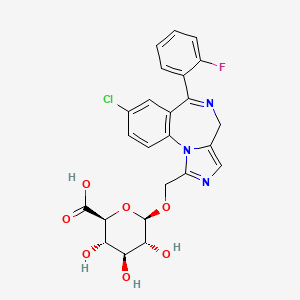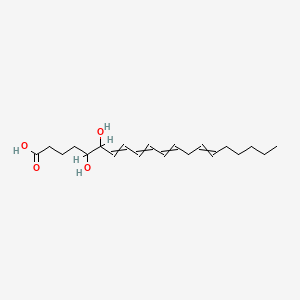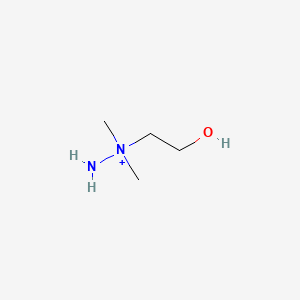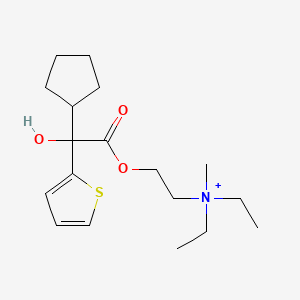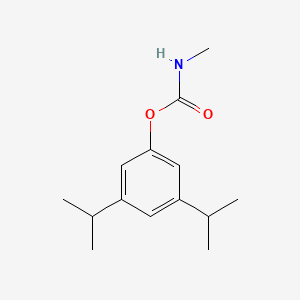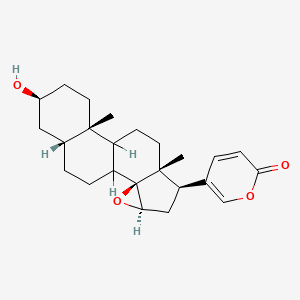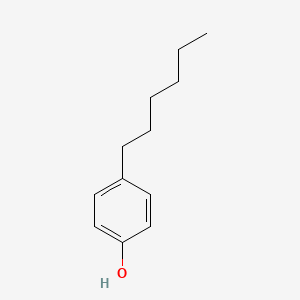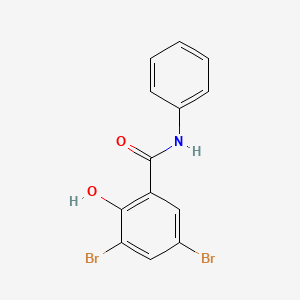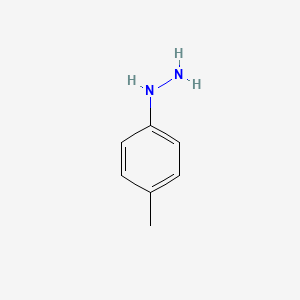![molecular formula C15H20ClN5O5 B1211969 Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- (9CI) CAS No. 52795-16-1](/img/structure/B1211969.png)
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- (9CI) is a complex organic compound with the molecular formula C15H20ClN5O5 and a molecular weight of 385.8 g/mol. This compound is characterized by its unique structure, which includes a carbamate group, a chloroacetyl group, and a nitrophenyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- involves several steps. One common method involves the reaction of 4-nitrophenyl chloroformate with 4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography.
Analyse Chemischer Reaktionen
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- can be compared with other similar compounds such as:
Carbamic acid, (4-nitrophenyl)-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
Carbamic acid, (4-((aminoiminomethyl)amino)-1-(chloroacetyl)butyl)-, (4-nitrophenyl)methyl ester: This compound has a similar structure but with different substituents on the carbamate group.
These comparisons highlight the unique structural features and chemical properties of Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)-, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
52795-16-1 |
|---|---|
Molekularformel |
C15H20ClN5O5 |
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C15H20ClN5O5/c16-8-13(22)12(2-1-7-19-14(17)18)20-15(23)26-9-10-3-5-11(6-4-10)21(24)25/h3-6,12H,1-2,7-9H2,(H,20,23)(H4,17,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
ASAMTKJVTQVMRZ-LBPRGKRZSA-N |
SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)CCl)[N+](=O)[O-] |
Isomerische SMILES |
C1=CC(=CC=C1COC(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)CCl)[N+](=O)[O-] |
Synonyme |
alpha(N)-(4-nitrobenzyloxycarbonylarginine chloromethyl ketone) alpha-nitrobenzyloxycarbonyl-Arg-chloromethyl ketone alpha-nitrobenzyloxycarbonyl-L-arginyl-chloromethyl ketone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



